4-(3-Bromo-5-fluorobenzyl)piperidin-4-ol
CAS No.:
Cat. No.: VC20455408
Molecular Formula: C12H15BrFNO
Molecular Weight: 288.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15BrFNO |
|---|---|
| Molecular Weight | 288.16 g/mol |
| IUPAC Name | 4-[(3-bromo-5-fluorophenyl)methyl]piperidin-4-ol |
| Standard InChI | InChI=1S/C12H15BrFNO/c13-10-5-9(6-11(14)7-10)8-12(16)1-3-15-4-2-12/h5-7,15-16H,1-4,8H2 |
| Standard InChI Key | WAKBASHHCZSFGY-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1(CC2=CC(=CC(=C2)Br)F)O |
Introduction
4-(3-Bromo-5-fluorobenzyl)piperidin-4-ol is a complex organic compound featuring a piperidine ring substituted with a 3-bromo-5-fluorobenzyl group at the fourth position. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, primarily attributed to the presence of bromine and fluorine substituents on the benzyl moiety. These halogen atoms enhance the compound's biological activity and interaction with various molecular targets, making it a valuable candidate for further research in drug development.
Synthesis Methods
The synthesis of 4-(3-Bromo-5-fluorobenzyl)piperidin-4-ol involves multiple steps, typically requiring controlled reaction conditions to achieve high yields and purity. The process often involves the use of specific reagents and catalysts to facilitate reactions such as alkylation and reduction.
Synthesis Steps Overview
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Starting Materials: The synthesis begins with appropriate starting materials, such as piperidine derivatives and benzyl halides.
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Alkylation: The piperidine ring is alkylated with a 3-bromo-5-fluorobenzyl group.
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Purification: The final product is purified using techniques like chromatography.
Biological Activity and Applications
4-(3-Bromo-5-fluorobenzyl)piperidin-4-ol exhibits significant biological activity, particularly in pharmacological contexts. Its interactions with biological targets are crucial for understanding its mechanism of action. The compound's unique structural features, including the bromine and fluorine substituents, enhance its potential as a pharmaceutical agent by improving its bioavailability and selectivity towards specific receptors.
Potential Applications
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Pharmacological Research: The compound is of interest in drug design due to its structural versatility and potential to modulate various biochemical pathways.
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Therapeutic Uses: Preliminary studies suggest potential therapeutic applications, although further research is needed to fully explore these possibilities.
Chemical Reactivity
The chemical reactivity of 4-(3-Bromo-5-fluorobenzyl)piperidin-4-ol is influenced by its functional groups. Common reactions include reduction and oxidation, facilitated by reagents such as sodium borohydride and potassium permanganate, respectively.
Common Reactions
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Reduction: Involves the reduction of functional groups using reagents like sodium borohydride.
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Oxidation: Involves the oxidation of functional groups using reagents like potassium permanganate.
Comparison with Similar Compounds
4-(3-Bromo-5-fluorobenzyl)piperidin-4-ol is distinct from other piperidine derivatives due to its specific combination of bromine and fluorine substituents. This uniqueness enhances its lipophilicity and potentially improves its bioavailability compared to similar compounds lacking these halogen atoms.
Comparison Table
| Compound Name | Key Features |
|---|---|
| 4-(3-Bromo-5-fluorobenzyl)piperidin-4-ol | Bromine and fluorine substituents |
| 4-(4-Fluorobenzyl)piperidine | Fluorine substitution only |
| 3-(3-Bromophenyl)piperidin-4-one | Bromine substitution without fluorine |
| N-Benzylpiperidin-4-amine | Lacks halogen substitutions |
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